molecular formula C5H12N2O B2831845 (Tetrahydro-2H-pyran-3-yl)hydrazine CAS No. 1189771-98-9

(Tetrahydro-2H-pyran-3-yl)hydrazine

Cat. No. B2831845
CAS RN: 1189771-98-9
M. Wt: 116.164
InChI Key: FHIXGYOFLLSVOG-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is a chemical compound with the molecular formula C5H12N2O . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a liquid and is stored under nitrogen .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “(Tetrahydro-2H-pyran-3-yl)hydrazine”, often involves the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .


Molecular Structure Analysis

The molecular structure of “(Tetrahydro-2H-pyran-3-yl)hydrazine” can be represented by the InChI code: 1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 . This indicates that the molecule consists of a tetrahydropyran ring attached to a hydrazine group .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “(Tetrahydro-2H-pyran-3-yl)hydrazine”, are commonly used in organic synthesis . They are often used as protecting groups for alcohols . The ethers derived from these compounds can withstand a variety of reactions .


Physical And Chemical Properties Analysis

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is a liquid at room temperature . It has a molecular weight of 116.16 . The compound is stored under nitrogen .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Transformation with Hydrazines : (Tetrahydro-2H-pyran-3-yl)hydrazine and its derivatives undergo transformations with various hydrazines in the presence of acidic catalysts, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides as the main products, alongside other derivatives like α,β-didchydro-α-amino acid derivatives (L. Vranicar, S. Polanc, M. Kočevar, 2003).

  • Selective Transformations : The compound exhibits highly selective transformations with hydrazides, phenylhydrazines, and heterocyclic hydrazines, converting benzopyran-2,5-diones to corresponding hydrazono-benzopyrans and further to quinolines (P. Trebše, S. Polanc, M. Kočevar, T. Šolmajer, S. Golic-Grdadolnik, 1997).

Biological Applications

Novel Derivatives and Their Applications

  • Synthesis of Pyridazine Derivatives : This compound can be used to create pyridazine derivatives, showcasing its versatility in the synthesis of heterocyclic compounds (F. Požgan, S. Polanc, M. Kočevar, 2006).

  • Antimicrobial and Antifungal Agents : It serves as a precursor for the synthesis of benzenesulfonylurea and thiourea derivatives, which have shown significant antibacterial and antimycobacterial, as well as mild to moderate antifungal activities (H. Faidallah, K. A. Khan, A. Asiri, 2011).

Safety and Hazards

“(Tetrahydro-2H-pyran-3-yl)hydrazine” is classified as a dangerous substance . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

oxan-3-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXGYOFLLSVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-2H-pyran-3-yl)hydrazine

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